molecular formula C18H23NO B4924728 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine

Cat. No.: B4924728
M. Wt: 269.4 g/mol
InChI Key: LNRGXCYPGUIQGH-UHFFFAOYSA-N
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Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-methoxynaphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine typically involves the reaction of 4-methoxynaphthalen-1-ylmethyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-methoxynaphthalen-1-carboxylic acid.

    Reduction: 1,2,3,4-tetrahydronaphthalene derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 1-[(4-Methoxynaphthalen-1-yl)methyl]piperazine
  • 4-Methoxy-1-naphthol
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Comparison: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the methoxynaphthalenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-9-11-19(12-10-14)13-15-7-8-18(20-2)17-6-4-3-5-16(15)17/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRGXCYPGUIQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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